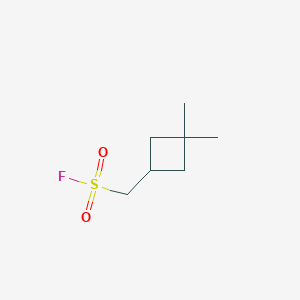

(3,3-Dimethylcyclobutyl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

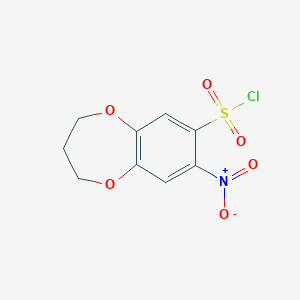

(3,3-Dimethylcyclobutyl)methanesulfonyl fluoride, also known as Dm-CBMSF, is a chemical compound that has gained interest in the field of biochemistry and pharmacology due to its unique properties. It is a sulfonamide-based compound that has a cyclobutane ring, and it is used as a reagent in organic synthesis and as a protease inhibitor.

Wissenschaftliche Forschungsanwendungen

Fluorine's Electronegative Impact on Organic Molecules

Fluorine incorporation into organic molecules, such as (3,3-Dimethylcyclobutyl)methanesulfonyl fluoride, is a strategy widely exploited across diverse scientific disciplines due to fluorine's strong electron-withdrawing effect. This incorporation is expected to lower the pKa of neighboring functionalities, enhancing their reactivity and stability. However, studies, like the one conducted by Zheng et al. (2021), report an anomalous α-fluorine substitution effect, where α-fluorine substituents do not generally enhance but rather weaken the α-Csp3-H acidity of most (phenylsulfonyl)methane derivatives, contrary to expectations. This effect provides insights into fluorine chemistry's complexity and its applications in developing novel organic synthesis strategies (Zheng et al., 2021).

Ionic Liquids and Esterification Processes

Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate, similar in function to methanesulfonyl fluoride derivatives, have been utilized as efficient, reusable reaction media in esterification processes. These methods, explored by Brinchi et al. (2003), offer wide applicability, mildness, and environmental friendliness. They are particularly useful for protecting acids via ester formation for alkali labile molecules, highlighting the role of such compounds in green chemistry applications (Brinchi et al., 2003).

Sulfonyl Fluorides in "Click Chemistry"

Sulfonyl fluorides, such as methanedisulfonyl fluoride, have been utilized to transform aromatic aldehydes into β-arylethenesulfonyl fluorides, which are valuable substrates for SuFEx "click"-type transformations. This method, as described by Tryniszewski et al. (2022), mimics the mechanism of the Horner–Wadsworth–Emmons olefination, demonstrating the utility of sulfonyl fluorides in synthetic organic chemistry and materials science (Tryniszewski et al., 2022).

Atmospheric Chemistry and Environmental Impact

The study of volatile organosulfur compounds, including those derived from methanesulfonyl fluoride, plays a crucial role in understanding atmospheric chemistry and environmental impact. Mardyukov and Schreiner (2018) reviewed the chemistry of sulfur-containing free radicals, which are crucial intermediates in the oxidation of dimethyl sulfide (DMS) in the atmosphere. This research provides valuable insights into the formation of cloud condensation nuclei and aerosols, affecting cloud formation and climate regulation (Mardyukov & Schreiner, 2018).

Eigenschaften

IUPAC Name |

(3,3-dimethylcyclobutyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQIMYVXLUDMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CS(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylcyclobutyl)methanesulfonyl fluoride | |

CAS RN |

2138217-83-9 |

Source

|

| Record name | (3,3-dimethylcyclobutyl)methanesulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773631.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773641.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2773643.png)

![7-(2-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2773644.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2773646.png)